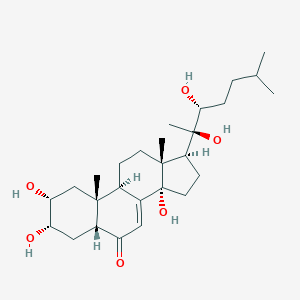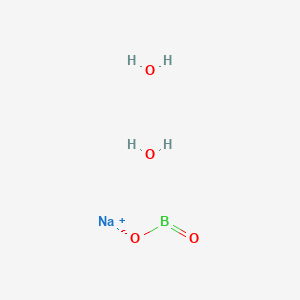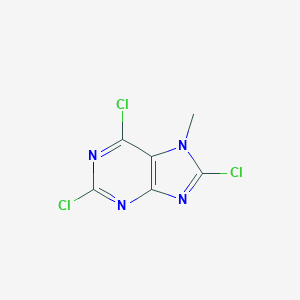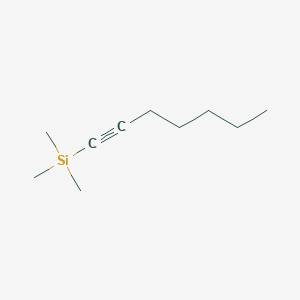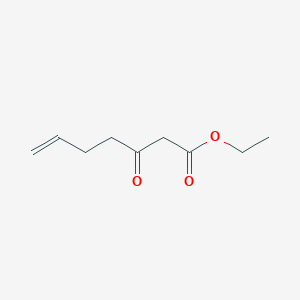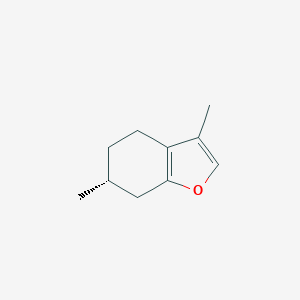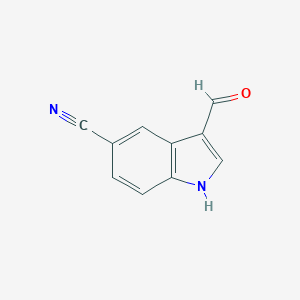
3-formyl-1H-indole-5-carbonitrile
Descripción general
Descripción
3-formyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.167 . It is commonly used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of 3-formyl-1H-indole-5-carbonitrile involves the addition of phosphoryl chloride to dimethylformamide, followed by the addition of 1H-indole-5-carbonitrile . The reaction is stirred at room temperature .Molecular Structure Analysis
The molecular structure of 3-formyl-1H-indole-5-carbonitrile consists of an indole ring attached to a formyl group at the 3-position and a carbonitrile group at the 5-position .Chemical Reactions Analysis
3-formyl-1H-indole-5-carbonitrile is a reactant in the synthesis of tryptophan dioxygenase inhibitors, antifungal agents, BACE-1 inhibitors, antibacterial agents, and antitumor agents .Physical And Chemical Properties Analysis
3-formyl-1H-indole-5-carbonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 429.6±25.0 °C at 760 mmHg, and a melting point of 248-253ºC . Its exact mass is 170.048019 and it has a LogP value of 1.90 .Aplicaciones Científicas De Investigación
Anticancer Immunomodulators
This compound is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
Antifungal Agents
It is also used as a reactant for the enantioselective preparation of antifungal agents .
BACE-1 Inhibitors
The compound is used in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is a key enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s disease patients.
Antibacterial Agents
It is used as a reactant for the preparation of indolyl alkenes from microwave-enhanced Knoevenagel condensation, which act as antibacterial agents .
Antitumor Agents
The compound is used as a reactant for the preparation of indolecarboxamide derivatives, which act as antitumor agents .
Selective Serotonin Reuptake Inhibitor
It is used in the synthesis of a selective serotonin reuptake inhibitor . These inhibitors are a type of drug commonly used to treat depression.
Bioactive Materials
Indole-3-carboxaldehyde derivatives, including 5-Cyanoindole-3-carboxyaldehyde, are synthesized with N-alkyl/aryl substitutions for the advancement of indole-based potential bioactive materials .
Defense Mechanism in Plants
In Arabidopsis, a model organism in plant biology, derivatives of indole-3-carbaldehyde play an important role in pathogen defense .
Safety and Hazards
3-formyl-1H-indole-5-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, an allergic skin reaction, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
It has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, antifungal agents, and indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of bace-1
Biochemical Pathways
Given its use in the synthesis of various inhibitors , it can be inferred that this compound likely affects the pathways associated with these targets
Result of Action
Given its use in the synthesis of various inhibitors , it can be inferred that the compound likely has an inhibitory effect on its targets, potentially leading to changes in cellular function.
Propiedades
IUPAC Name |
3-formyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-7-1-2-10-9(3-7)8(6-13)5-12-10/h1-3,5-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBCFOQYDFKXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169661 | |
| Record name | Indole-5-carbonitrile, 3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-indole-5-carbonitrile | |
CAS RN |
17380-18-6 | |
| Record name | 3-Formyl-1H-indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17380-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-5-carbonitrile, 3-formyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile, 3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-1H-indole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




